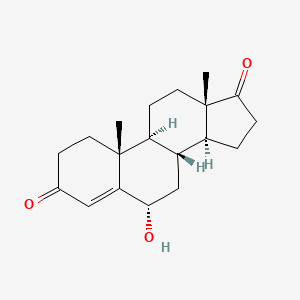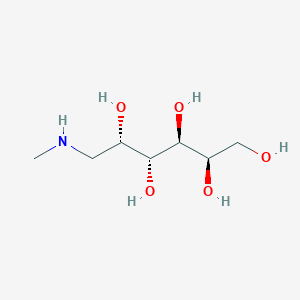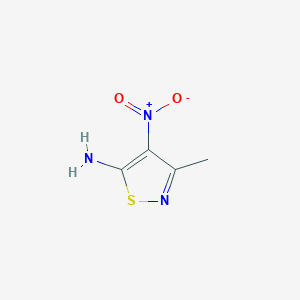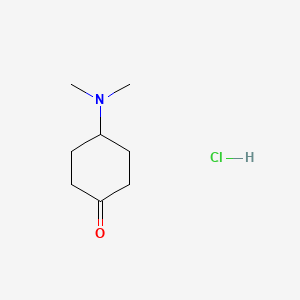
6alpha-Hydroxyandrostenedione
Overview
Description
6alpha-Hydroxyandrostenedione is a steroidal compound with the molecular formula C19H26O3. It is a derivative of androstenedione, a naturally occurring steroid hormone that serves as a precursor to both testosterone and estrogen. This compound is characterized by the presence of a hydroxyl group at the 6alpha position, which distinguishes it from other androstenedione derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6alpha-Hydroxyandrostenedione can be synthesized through the hydroxylation of androstenedione. One common method involves the use of microbial transformation, where specific strains of microorganisms such as Mycobacterium sp. are employed to introduce the hydroxyl group at the 6alpha position . The reaction conditions typically include an aerobic environment and the presence of phytosterols as substrates .
Industrial Production Methods: Industrial production of this compound often relies on biocatalytic processes. These processes utilize microbial strains that have been optimized for high yield and selectivity. The production involves the fermentation of phytosterols, followed by extraction and purification of the desired product .
Chemical Reactions Analysis
Types of Reactions: 6alpha-Hydroxyandrostenedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6alpha position can be oxidized to form ketones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of 6-ketoandrostenedione.
Reduction: Formation of 6alpha-hydroxyandrostanedione.
Substitution: Formation of various 6-substituted androstenedione derivatives.
Scientific Research Applications
6alpha-Hydroxyandrostenedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of steroidal drugs.
Industry: It is utilized in the production of steroid hormones and other bioactive compounds
Mechanism of Action
The mechanism of action of 6alpha-Hydroxyandrostenedione involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in steroid metabolism, such as 3beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase. These enzymes convert the compound into active steroid hormones, which then exert their effects by binding to androgen and estrogen receptors .
Comparison with Similar Compounds
Androstenedione: A precursor to testosterone and estrogen, lacking the hydroxyl group at the 6alpha position.
6beta-Hydroxyandrostenedione: Similar to 6alpha-Hydroxyandrostenedione but with the hydroxyl group at the 6beta position.
Testosterone: A potent androgen hormone derived from androstenedione.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This hydroxyl group can influence the compound’s reactivity and its interaction with enzymes and receptors, making it a valuable intermediate in steroid chemistry .
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-6-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16,21H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAMBAWFDOYFOD-BMSLSITRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)CC[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550721 | |
| Record name | (6alpha)-6-Hydroxyandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24704-84-5 | |
| Record name | 6alpha-Hydroxyandrostenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024704845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6alpha)-6-Hydroxyandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.ALPHA.-HYDROXYANDROSTENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TQ5N1N404 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-Phenylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1625485.png)



